Quinapril Ethyl Ester

Descripción general

Descripción

Quinapril Ethyl Ester is a prodrug of Quinaprilat, the active metabolite of Quinapril . Quinapril is a medication used to treat high blood pressure (hypertension), heart failure, and diabetic kidney disease . It is a first-line treatment for high blood pressure .

Synthesis Analysis

Quinapril Ethyl Ester can be synthesized through a multi-step process . One method involves reacting (2S,45)-2- (4- methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-l,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester in the presence of catalytic amounts of an acid .

Molecular Structure Analysis

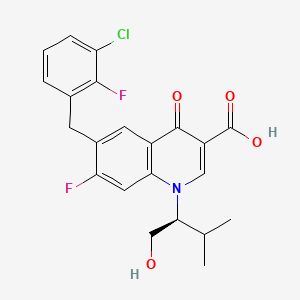

The molecular structure of Quinapril Ethyl Ester can be found on various chemical databases . The molecule has a complex structure with multiple functional groups.

Chemical Reactions Analysis

Quinapril Ethyl Ester is hydrolyzed after absorption to form Quinaprilat, which is a more potent angiotensin-converting enzyme (ACE) inhibitor than the parent drug .

Physical And Chemical Properties Analysis

The physical and chemical properties of Quinapril Ethyl Ester can be found in various chemical databases .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Mechanism of Action

Quinapril, an ACE inhibitor, undergoes enzymatic hydrolysis to its active diacid form, quinaprilat, which interrupts the conversion of angiotensin I to angiotensin II. This mechanism is pivotal in treating hypertension and congestive heart failure, with quinapril displaying efficacy in various hypertensive models. Quinapril’s hemodynamic effects, such as decreased peripheral and renal vascular resistance and natriuresis, underscore its potential in managing cardiovascular conditions. Its pharmacokinetic profile, characterized by rapid oral absorption and extensive distribution, except in the brain, alongside a metabolism that is not extensively diverted from quinaprilat, supports its therapeutic utility. Quinapril’s safety and efficacy align with its pharmacological profile, distinguishing it in clinical applications beyond blood pressure control, including organ-protective effects that may relate to genetic polymorphisms like the ACE gene I/D polymorphism (Kaplan, Taylor, Olson, & Andrews, 1989) (Sychev & Muslimova, 2011).

Comparative Metabolism with Other ACE Inhibitors

The metabolism and pharmacokinetic profiles of quinapril, compared to other ACE inhibitors like captopril and enalapril, reveal its distinctive attributes. Unlike captopril, quinapril and enalapril undergo de-esterification, likely in the liver, to their active metabolites. The elimination of these inhibitors primarily via renal excretion highlights the influence of renal function on their pharmacokinetics. Quinapril’s pharmacokinetic stability, even in the context of repeated dosing, positions it as a suitable candidate for a broad patient base, including those with hypertension or congestive heart failure (Vertes & Haynie, 1992).

Anticancer Potential of Quinazoline Derivatives

Quinapril’s quinazoline framework has been a focal point in medicinal chemistry due to its extensive biological properties, including anticancer activities. Recent patents and research underscore the evolving landscape of quinazoline derivatives as potent anticancer agents. These derivatives exhibit efficacy through mechanisms such as EGFR inhibition and modulation of various therapeutic protein targets, signifying their versatile therapeutic potential. This expanding therapeutic scope, coupled with novel synthesis strategies and structural diversity, underscores the promising horizon of quinazoline compounds in oncology (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Mecanismo De Acción

Target of Action

Quinapril Ethyl Ester Maleic Acid Salt, also known as Quinapril Ethyl Ester, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex . This affects the sodium and fluid balance in the body, leading to a decrease in blood volume and blood pressure . Additionally, the reduction of angiotensin II levels results in an increase in plasma renin activity due to removal of the negative feedback on renin secretion .

Pharmacokinetics

Quinapril is rapidly absorbed and de-esterified to quinaprilat, the active metabolite . The pharmacokinetics of quinapril and quinaprilat are linear over a single-dose range of 5-80 mg doses and 40-160 mg in multiple daily doses . Approximately 97% of either quinapril or quinaprilat circulating in plasma is bound to proteins .

Action Environment

The action of quinapril can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can reduce the absorption of quinapril . Additionally, the bioavailability and therapeutic effect of quinapril can be affected by patient-specific factors such as the patient’s renal function .

Direcciones Futuras

Quinapril continues to be a widely used medication for managing hypertension, a significant risk factor for coronary heart disease . It is also used off-label for chronic heart failure (CHF) and slowing the progression of renal disease in patients with diabetes . As research progresses, there may be new uses and methods of administration for Quinapril Ethyl Ester.

Propiedades

IUPAC Name |

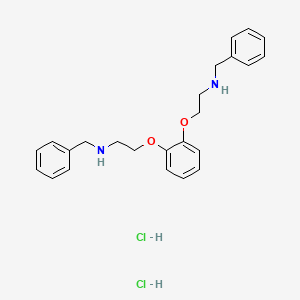

ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-4-33-26(31)23(16-15-20-11-7-6-8-12-20)28-19(3)25(30)29-18-22-14-10-9-13-21(22)17-24(29)27(32)34-5-2/h6-14,19,23-24,28H,4-5,15-18H2,1-3H3/t19-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKDCOUMTGAAKG-IGKWTDBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858356 | |

| Record name | Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinapril Ethyl Ester Maleic Acid Salt | |

CAS RN |

103733-36-4 | |

| Record name | Ethyl (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)

![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)